molecular formula C12H17Cl2N3O B2834049 N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride CAS No. 1158436-05-5

N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride

Cat. No.: B2834049
CAS No.: 1158436-05-5
M. Wt: 290.19
InChI Key: VEJDKUTVRJDTRW-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has been studied for its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride typically involves the reaction of 2-chloroaniline with piperazine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification steps may also involve advanced techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antihistamine and antipsychotic activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Amoxapine: An antidepressant with a similar piperazine structure.

    Bifeprunox: An antipsychotic agent with a piperazine core.

    Cyclizine: An antihistamine with a piperazine ring.

    Itraconazole: An antifungal agent containing a piperazine moiety.

Uniqueness

N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride is unique due to its specific substitution pattern and the presence of the chloro group, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-piperazin-1-ylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O.ClH/c13-10-3-1-2-4-11(10)15-12(17)9-16-7-5-14-6-8-16;/h1-4,14H,5-9H2,(H,15,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJDKUTVRJDTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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